N-(4-Chlorophenyl)-N-(methylsulfonyl)alanine

Vue d'ensemble

Description

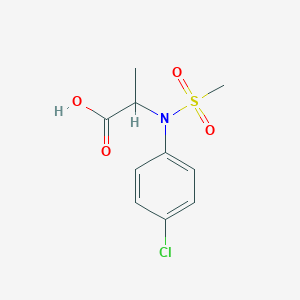

N-(4-Chlorophenyl)-N-(methylsulfonyl)alanine is an organic compound that features a chlorophenyl group and a methylsulfonyl group attached to an alanine backbone

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chlorophenyl)-N-(methylsulfonyl)alanine typically involves the following steps:

Starting Materials: The synthesis begins with 4-chloroaniline and methylsulfonyl chloride.

Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Formation of Intermediate: The intermediate product, N-(4-chlorophenyl)-N-(methylsulfonyl)amine, is formed.

Coupling with Alanine: The intermediate is then coupled with alanine under acidic or basic conditions to yield the final product.

Industrial Production Methods

Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

N-(4-Chlorophenyl)-N-(methylsulfonyl)alanine can undergo various chemical reactions, including:

Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The chlorophenyl group can be reduced to form the corresponding aniline derivative.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles like sodium methoxide or potassium thiolate are commonly used.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Aniline derivatives.

Substitution: Various substituted phenyl derivatives.

Applications De Recherche Scientifique

N-(4-Chlorophenyl)-N-(methylsulfonyl)alanine is an amino acid derivative with a chlorophenyl group and a methylsulfonyl moiety, possessing the molecular formula and a molecular weight of approximately 307.75 g/mol. It is used in medicinal chemistry and organic synthesis due to its structural features that enhance biological activity and specificity.

Applications

- Pharmaceutical Development this compound serves as a building block in the synthesis of pharmaceuticals. Its unique structure enhances biological activity and specificity, making it valuable for creating new medications. Derivatives of this compound can inhibit bacterial growth, suggesting its potential in developing new antibiotics. Its structural similarity to bioactive compounds indicates it could modulate biological pathways, especially those involving neurotransmitter systems.

- Interaction Studies this compound's binding affinity to biological targets is crucial for understanding its pharmacodynamics and potential therapeutic uses. Preliminary research suggests it may interact with specific enzymes and receptors, influencing metabolic pathways related to inflammation and infection.

-

Structural Similarity Several compounds share structural similarities with this compound:

These compounds highlight the significance of the specific halogen substitution pattern in this compound, which can significantly affect its chemical reactivity and biological properties.

Compound Name Structural Features Unique Aspects N-(3-Chloro-4-methoxyphenyl)-N-(methylsulfonyl)-L-alanine Contains a methoxy group instead of chlorine May exhibit different solubility and reactivity N-(4-Bromophenyl)-N-(methylsulfonyl)alanine Bromine substitution on the phenyl ring Potentially different biological activity N-(4-Fluorophenyl)-N-(methylsulfonyl)alanine Fluorine substitution Enhanced metabolic stability - Synthesis The synthesis of this compound can be achieved through several methods, providing flexibility in producing derivatives tailored for specific applications. These reactions are crucial for synthesizing more complex molecules or modifying the compound for specific applications.

- Biological Activity this compound exhibits significant biological activity, particularly in antimicrobial and anti-inflammatory contexts.

Mécanisme D'action

The mechanism of action of N-(4-Chlorophenyl)-N-(methylsulfonyl)alanine involves its interaction with specific molecular targets. The chlorophenyl group may interact with hydrophobic pockets in proteins, while the methylsulfonyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-(4-Chlorophenyl)-N-(methylsulfonyl)glycine

- N-(4-Chlorophenyl)-N-(methylsulfonyl)valine

- N-(4-Chlorophenyl)-N-(methylsulfonyl)leucine

Uniqueness

N-(4-Chlorophenyl)-N-(methylsulfonyl)alanine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the alanine backbone differentiates it from other similar compounds, potentially leading to unique interactions and applications.

Activité Biologique

N-(4-Chlorophenyl)-N-(methylsulfonyl)alanine is an amino acid derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory contexts. This article aims to explore its biological activity through a detailed examination of research findings, case studies, and data tables.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₄ClNO₅S

- Molecular Weight : Approximately 307.75 g/mol

The compound features a chlorophenyl group and a methylsulfonyl moiety, which contribute to its unique biological activity. The presence of these functional groups enhances its interaction with various biological targets, potentially influencing metabolic pathways related to inflammation and infection.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that derivatives of this compound can inhibit bacterial growth, making it a promising candidate for antibiotic development. For instance, it has demonstrated effectiveness against multidrug-resistant strains of Pseudomonas aeruginosa .

Anti-inflammatory Effects

The compound's structure suggests potential roles in modulating inflammatory pathways. The methylsulfonyl group has been identified as a pharmacophore that enhances selectivity for cyclooxygenase-2 (COX-2) inhibition, a key enzyme involved in inflammatory responses. In vitro studies indicate that compounds with similar structures may exhibit selective inhibition of COX-2 over COX-1, which is critical for developing anti-inflammatory agents with fewer side effects .

Comparison of Biological Activities

Case Studies

- Antimicrobial Efficacy : A study evaluated the antibacterial activity of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited notable inhibition, indicating its potential as an effective antibiotic .

- Cellular Pharmacology : Research on the cellular uptake of related sulfonamide compounds showed rapid accumulation in human colon adenocarcinoma cells, suggesting a mechanism that could be relevant for this compound’s action in cancer treatment .

- Inflammation Modulation : A series of experiments demonstrated that compounds containing the methylsulfonyl group could selectively inhibit COX-2 activity, leading to reduced inflammation in treated models compared to controls .

Propriétés

IUPAC Name |

2-(4-chloro-N-methylsulfonylanilino)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO4S/c1-7(10(13)14)12(17(2,15)16)9-5-3-8(11)4-6-9/h3-7H,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCQASZURWSOPHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N(C1=CC=C(C=C1)Cl)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.